

5-Fluoro-2-hydroxypyrimidine CAS number 2022-78-8

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Compound of Interest

Compound Name: 5-Fluoro-2-hydroxypyrimidine

Cat. No.: B3421374

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An In-Depth Technical Guide to **5-Fluoro-2-hydroxypyrimidine** (CAS 2022-78-8): A Cornerstone Fluorinated Building Block

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **5-Fluoro-2-hydroxypyrimidine**, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

Core Characteristics and Structural Elucidation

5-Fluoro-2-hydroxypyrimidine (CAS: 2022-78-8) is a fluorinated organic compound recognized for its role as a versatile building block in the synthesis of high-value pharmaceutical agents.^{[1][2][3]} The strategic placement of a fluorine atom onto the pyrimidine scaffold significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in drug design.^{[1][2][3]} It is also commonly known by its tautomeric name, 5-Fluoro-2(1H)-pyrimidinone.^{[4][5]}

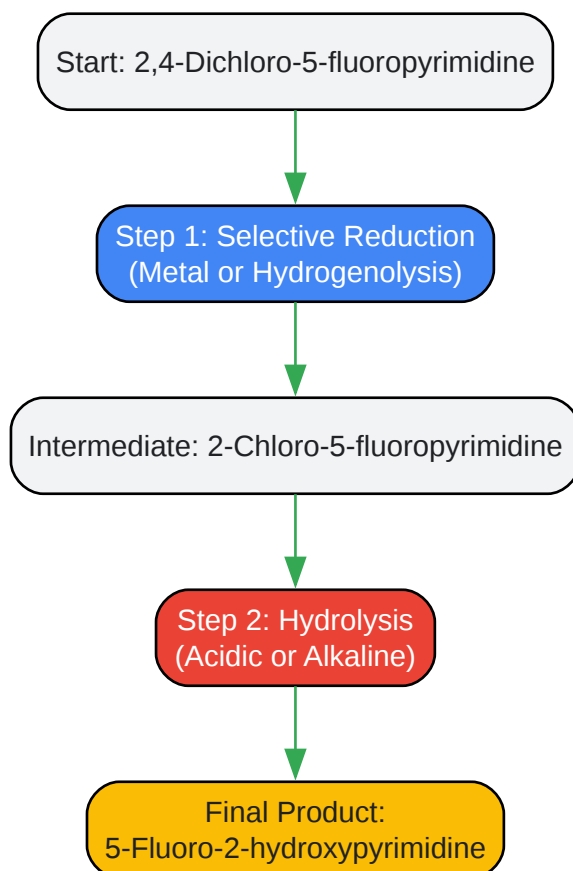
Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in experimental design.

Property	Value	Source(s)
CAS Number	2022-78-8	
Molecular Formula	C ₄ H ₃ FN ₂ O	[6]
Molecular Weight	114.08 g/mol	[6]
Appearance	White to off-white solid	[5]
Melting Point	170-174 °C	[4][7]
Density	~1.46 g/cm ³ (Predicted)	[4][7]
pKa	7.39 ± 0.10 (Predicted)	[4]
Solubility	Soluble in polar organic solvents	[5]

The Critical Aspect of Tautomerism

A key feature of **5-Fluoro-2-hydroxypyrimidine** is its existence in a tautomeric equilibrium between the aromatic hydroxy form and the non-aromatic keto (amide) form, 5-Fluoro-2(1H)-pyrimidinone.[4][8] In the solid state and in most solvent systems, the keto form is predominant. This equilibrium is crucial as it dictates the molecule's reactivity, particularly its behavior in alkylation and acylation reactions, which can occur at the nitrogen or oxygen atom depending on the reaction conditions. Understanding this dynamic is fundamental to predicting reaction outcomes and designing synthetic pathways.



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